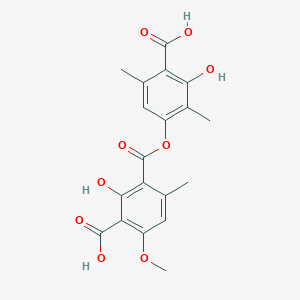
Squamatic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Squamatic acid is a carbonyl compound.
科学的研究の応用
Biochemical Weathering
Squamatic acid, extracted from the lichen Cladonia squamosa, has been identified as an agent capable of chelating iron in solution. This property suggests its potential role in the biochemical weathering of rocks. The study by Williams and Rudolph (1974) in "Mycologia" highlights this aspect, comparing the chelation ability of squamatic acid to that of other fungi isolated from the same sandstone surfaces (Williams & Rudolph, 1974).
Antimicrobial Activity
In a study published in "Natural Product Research", squamatic acid, obtained from the thallus of Cladonia uncialis, was tested for antimicrobial activities against various bacterial strains. While squamatic acid was found to be inactive against certain strains, this research adds to the understanding of the antimicrobial properties of compounds isolated from lichens (Studzińska-Sroka et al., 2015).
Applications in Bioorganic Research
Shinada, Isida, and Ohfune (2007) reviewed the applications of squaric acid, a related compound, in bioorganic fields. They describe the physicochemical properties of squaric acid, including its strong acidity and metal chelating ability, and its use as a carboxylic acid mimic in medicinal chemistry and as a chromophore in material science. This review, appearing in the "Journal of Synthetic Organic Chemistry Japan", highlights the importance of squaric acid and its derivatives in various scientific fields (Shinada, Isida, & Ohfune, 2007).
Supramolecular Chemistry Applications
Marchetti et al. (2019) discussed the versatility of squaramides, derived from squaric acid, in a variety of chemical research applications. Published in "Chem", this review covers the use of squaramides in self-assembly, organocatalysis, molecular recognition, medicinal chemistry, and bioconjugation, demonstrating the wide range of applications for squaric acid derivatives (Marchetti et al., 2019).
特性
分子式 |
C19H18O9 |
|---|---|
分子量 |
390.3 g/mol |
IUPAC名 |
4-(3-carboxy-2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C19H18O9/c1-7-5-10(9(3)15(20)12(7)17(22)23)28-19(26)13-8(2)6-11(27-4)14(16(13)21)18(24)25/h5-6,20-21H,1-4H3,(H,22,23)(H,24,25) |
InChIキー |
WCWYEXBIRSSVGF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)O)O |
正規SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



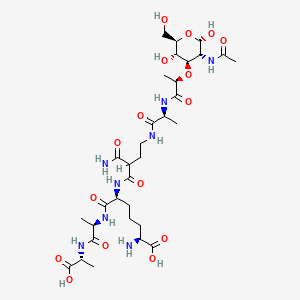
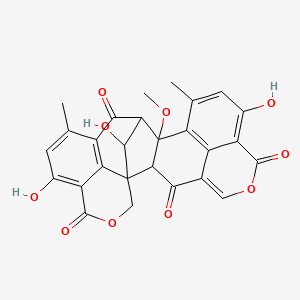
![[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1238498.png)


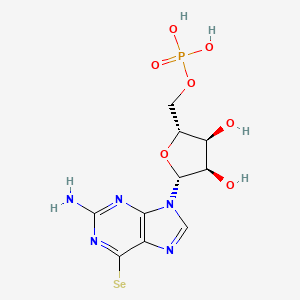

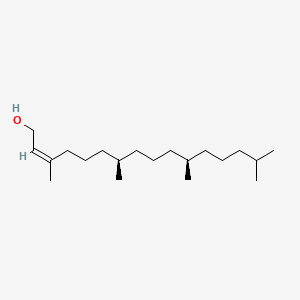
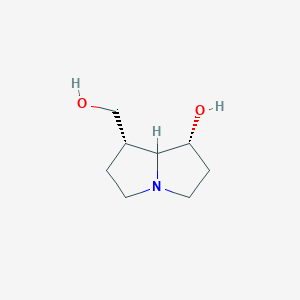
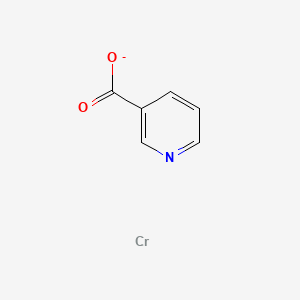


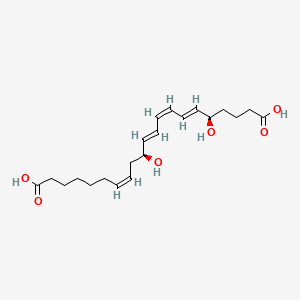
![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,4S)-4,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238516.png)